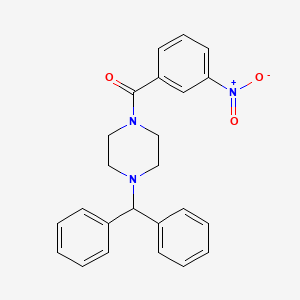

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzhydryl group and a 3-nitrobenzoyl group

Vorbereitungsmethoden

The synthesis of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine typically involves the nucleophilic substitution of 1-benzhydryl piperazine with 3-nitrobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-Benzhydryl piperazine and 3-nitrobenzoyl chloride.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 1-benzhydryl piperazine is dissolved in the solvent, and the 3-nitrobenzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The benzhydryl group can be oxidized to a benzophenone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, chromium trioxide, and various electrophiles.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Medicinal Chemistry This compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Piperazine derivatives, in general, are known to have broad pharmacological action on the central nervous system (CNS), especially on dopaminergic neurotransmission.

- Materials Science It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

- Biological Studies Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses. Piperazine derivatives can interact with multiple receptors with high affinity.

- Industrial Applications It is used as an intermediate in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Potential Applications

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine has potential applications in pharmaceutical development as a lead compound in the design of new drugs. Derivatives of piperazine are known to have a broad range of pharmacological effects, including vasodilation, hypotension, anti-viral activity, and increased cerebral blood flow.

Anti-Cancer Applications

In cancer research, "1-Benzhydryl-Piperazine-Based HDAC Inhibitors" have been discovered with anti-breast cancer activity. The inhibitors were designed and discovered with 1-benzhydryl piperazine as a surface recognition group, differing in hydrocarbon linker. The inhibitors were found to have potent anti-cancer activity, and structure-based molecular modeling was employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency.

Structural Chemistry

In the field of structural chemistry, a derivative of this compound, “1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was synthesized and its crystal and molecular structure were analyzed. The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, and the product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study. The structure reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral. There is a large discrepancy in the bond angles around the piperazine N atoms, and the structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions.

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzhydryl and piperazine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

1-Benzhydryl-4-(2-nitrobenzoyl)piperazine: This compound has a similar structure but with the nitro group in the 2-position. It may exhibit different reactivity and biological activity due to the positional isomerism.

1-Benzhydryl-4-(4-nitrobenzoyl)piperazine: This compound has the nitro group in the 4-position, which can also affect its chemical and biological properties.

1-Benzhydryl-4-(3-nitrobenzenesulfonyl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and interactions with biological targets.

Biologische Aktivität

1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 325472-19-3

The compound consists of a piperazine ring substituted with a benzhydryl group and a 3-nitrobenzoyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Key Mechanisms:

- Histone Deacetylase (HDAC) Inhibition : Research indicates that derivatives of piperazine can act as selective HDAC inhibitors, which are crucial for regulating gene expression related to cancer cell proliferation and survival .

- Cytotoxic Effects on Cancer Cells : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast, liver, and colon cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in the table below:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HUH7 (Liver) | 15.2 | Significant inhibition |

| MCF7 (Breast) | 12.5 | Significant inhibition |

| HCT116 (Colon) | 18.7 | Moderate inhibition |

| KATO-3 (Gastric) | 22.0 | Moderate inhibition |

| MFE-296 (Endometrial) | 14.8 | Significant inhibition |

Data adapted from cytotoxicity studies on various cancer cell lines .

HDAC Inhibition Studies

In vitro studies have shown that this compound acts as an HDAC inhibitor with varying selectivity across different isoforms. The following table summarizes its activity:

| HDAC Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| HDAC1 | 50 | Non-selective |

| HDAC6 | 30 | Selective |

| HDAC2 | 100 | Non-selective |

Data derived from molecular modeling and enzyme inhibition assays .

Case Studies

- Anti-Cancer Activity : A study involving the treatment of breast cancer xenografts in zebrafish models demonstrated that compounds based on the piperazine scaffold exhibited significant anti-tumor effects at low concentrations. The results indicated a reduction in tumor size and metastasis, highlighting the potential therapeutic applications of these compounds .

- Neuroprotective Effects : Research has suggested that piperazine derivatives may also exhibit neuroprotective properties by inhibiting acetylcholinesterase, thus enhancing cholinergic neurotransmission. This effect is particularly relevant in the context of Alzheimer's disease research, where maintaining cholinergic function is critical .

Eigenschaften

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c28-24(21-12-7-13-22(18-21)27(29)30)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRAIZFVKUQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.